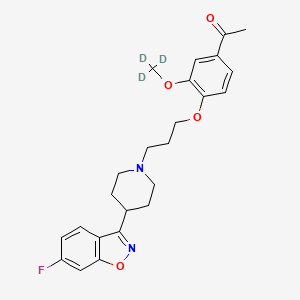
Iloperidone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar disorder. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for scientific research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone-d3 involves the incorporation of deuterium atoms into the iloperidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in iloperidone are replaced with deuterium using deuterated reagents under specific conditions. For example, iloperidone can be treated with deuterated solvents such as deuterated methanol or deuterated water in the presence of a catalyst to achieve the desired deuterium substitution.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure consistent deuterium incorporation. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Iloperidone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Iloperidone-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of iloperidone.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of iloperidone.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of iloperidone in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems.
作用机制
Iloperidone-d3 exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to alleviate the symptoms of schizophrenia and bipolar disorder by modulating the dopaminergic and serotonergic pathways in the brain. The deuterium substitution in this compound enhances its metabolic stability, leading to prolonged drug action and improved therapeutic outcomes.
相似化合物的比较
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Quetiapine: An atypical antipsychotic with a broader receptor binding profile and different side effect profile.
Risperidone: Shares similar therapeutic uses but has a different pharmacokinetic profile.
Uniqueness of Iloperidone-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This makes it a valuable compound for both research and therapeutic applications, offering improved pharmacokinetic properties compared to its non-deuterated counterpart.
属性
分子式 |
C24H27FN2O4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i2D3 |
InChI 键 |
XMXHEBAFVSFQEX-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
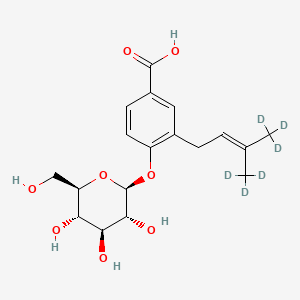
![[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)

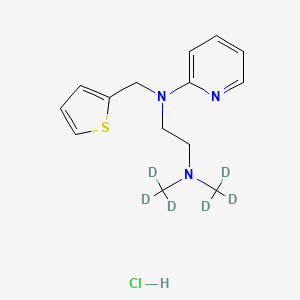
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)


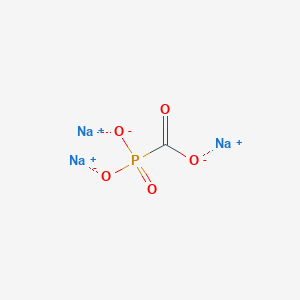
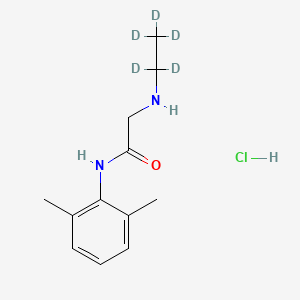
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)
